4-Mercaptobenzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 154.186 g/mol. It is also known by several other names, including p-Mercaptobenzoic acid and 4-Carboxybenzenethiol. The compound features a thiol (-SH) group attached to the para position of a benzoic acid structure, which contributes to its unique chemical properties and reactivity .
Information on the safety hazards of 4-mercaptobenzoic acid is limited. However, due to the presence of the thiol group, it is advisable to handle it with care as thiols can have unpleasant odors and may be irritating to the skin and eyes []. Always consult a safety data sheet (SDS) before handling this compound.
For example, the reaction of 4-Mercaptobenzoic acid with silver nanoparticles results in the formation of stable complexes that are employed in various sensing technologies .
Research indicates that 4-Mercaptobenzoic acid exhibits antimicrobial properties and has potential applications in biomedicine. Its ability to interact with metal ions may enhance its efficacy as an antimicrobial agent. Additionally, studies have shown that it can serve as a model compound for investigating charge transfer processes in biological systems, particularly in the context of surface-enhanced Raman scattering .
Several methods exist for synthesizing 4-Mercaptobenzoic acid, including:
These synthesis methods allow for the production of high-purity 4-Mercaptobenzoic acid suitable for various applications.
4-Mercaptobenzoic acid has a wide range of applications, including:
Its unique properties make it valuable in fields such as biosensing, catalysis, and materials engineering.
Interaction studies involving 4-Mercaptobenzoic acid often focus on its coordination with metal ions. For instance:
These interactions highlight the compound's potential in analytical chemistry and material science.
Several compounds share structural similarities with 4-Mercaptobenzoic acid. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
Benzenethiol | C6H5SH | Simple thiol without a carboxylic group |
4-Aminobenzoic acid | C7H7N | Contains an amino group instead of a thiol |
3-Mercaptopropionic acid | C3H6O2S | Shorter carbon chain; used in biochemistry |
Thiophenol | C6H5SH | Similar reactivity but lacks carboxyl group |
4-Mercaptobenzoic acid stands out due to its combination of a thiol and a carboxylic acid functional group, which allows it to engage in both metal coordination and various
Irritant